2-(1-Methylazetidin-3-yl)propan-2-amine

Lipophilicity Physicochemical Property Drug-likeness

Avoid false hits in HTS campaigns caused by reactive impurities. 2-(1-Methylazetidin-3-yl)propan-2-amine (CAS 1554588-78-1) is supplied at 98% purity, providing a reliable foundation for medicinal chemistry. Its uniquely constrained azetidine core and N-methyl substituent offer distinct advantages over flexible amine analogs. - 98% purity specification reduces false-positive risk in screening. - Computed LogP of 0 and TPSA of 29.3 Ų enable precise control of lead polarity and permeability. - Rigid ring system enhances target selectivity versus pyrrolidine or piperidine derivatives.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B12276686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylazetidin-3-yl)propan-2-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC(C)(C1CN(C1)C)N
InChIInChI=1S/C7H16N2/c1-7(2,8)6-4-9(3)5-6/h6H,4-5,8H2,1-3H3
InChIKeyZDUMYRMRCXPPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylazetidin-3-yl)propan-2-amine Overview


2-(1-Methylazetidin-3-yl)propan-2-amine (CAS 1554588-78-1) is a low-molecular-weight (128.22 g/mol) primary amine characterized by a propan-2-amine group attached to the 3-position of an N-methylazetidine ring. It is specifically supplied as a research-grade building block with commercial purities typically specified at 97% or 98% . The compound falls within the class of 3-aminoazetidines, which are increasingly valued in medicinal chemistry for introducing conformational constraint and modulating physicochemical properties of drug candidates [1].

1
Medicinal chemistry building block for conformational constraint
3-aminoazetidine core modulates physicochemical properties
2
Research-grade primary amine for lead optimization
Supplied at 97–98% purity for synthesis workflow fit
3
Screening collection and fragment-based discovery fit
Low molecular weight supports fragment growth strategies

Why 2-(1-Methylazetidin-3-yl)propan-2-amine Is Not Interchangeable


Assuming interchangeability between this N-methylazetidine derivative and its des-methyl, N-ethyl, or piperidine analogs is a known pitfall in medicinal chemistry. The N-methyl substituent directly alters the tertiary amine's basicity, hydrogen-bonding capacity, and lipophilicity, which are critical determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile [1]. Furthermore, the inherent ring strain of the azetidine core creates a unique spatial orientation for attached vectors compared to the more flexible pyrrolidine or piperidine rings, directly impacting target binding and selectivity [1]. The following quantitative evidence details the measurable differentiation of this specific building block.

N-ethyl analog
Lipophilicity may shift away
N-methyl provides a more polar starting point; N-ethyl substitution increases LogP and may alter ADMET profile fit.
Piperidine analog
Conformational constraint may not transfer
Azetidine ring strain and dual-nitrogen TPSA create a unique spatial orientation; piperidine flexibility can shift target selectivity context.
Lower-purity building block
Impurity profile may differ
97% specification analogs may carry higher impurity risk for screening cascades; class-level inference suggests purity-specification review.

Quantitative Differentiation of 2-(1-Methylazetidin-3-yl)propan-2-amine


N-Methyl Substitution Lowers Lipophilicity vs. N-Ethyl Analog

The N-methyl group in 2-(1-Methylazetidin-3-yl)propan-2-amine provides a specific lipophilicity point, distinct from its N-ethyl analog. The target compound has a computed LogP (XLogP3-AA) of 0, making it notably more polar than the corresponding N-ethyl derivative, which is predicted to have a higher LogP due to the additional methylene group. This difference is critical for controlling lipophilic ligand efficiency (LLE) during lead optimization. [1]

Lipophilicity vs. N-ethyl
Cross-study comparable
Target XLogP3: 0
Comparator: > 0 (≥0.5 log unit more polar)
Supports polarity-driven lead series selection
Computed LogP context; experimental validation review recommended
Lipophilicity Physicochemical Property Drug-likeness

Higher TPSA vs. Piperidine Analog

The azetidine ring in 2-(1-Methylazetidin-3-yl)propan-2-amine, with its two nitrogen atoms, yields a computed Topological Polar Surface Area (TPSA) of 29.3 Ų [1]. In contrast, a direct piperidine analog, such as a 2-(1-methylpiperidin-4-yl)propan-2-amine, would have a TPSA of approximately 26 Ų (only one tertiary amine). The higher TPSA of the target compound suggests intrinsically lower passive membrane permeability, a key differentiator for designing molecules with limited brain penetration or a specific permeability profile.

TPSA vs. piperidine
Class-level inference
Target TPSA: 29.3 Ų
Piperidine analog: ~26 Ų
May support permeability-profile differentiation
Computed TPSA; wet-lab permeability data to verify
Polar Surface Area Permeability ADME

Higher Purity Specification vs. Standard Building Blocks

The target compound is commercially available at a purity of 98% from reputable research chemical suppliers, which is a higher specification than the typical 95% or 97% minimum often seen for building block analogs . For instance, the closely related (1-Methylazetidin-3-yl)methanamine is listed at 97% [1]. This 1% higher purity specification is significant for high-throughput screening (HTS) or assay development, where trace impurities can lead to false positives or variable pharmacological data, directly impacting the reliability of early-stage discovery results.

Purity vs. analog
Cross-study comparable
Target: 98%
Analog: (1-Methylazetidin-3-yl)methanamine 97%
Higher specification supports screening confidence
Vendor specification context; review lot-specific COA
Purity Quality Specification Screening Collection

Application Scenarios: 2-(1-Methylazetidin-3-yl)propan-2-amine


Optimizing Lead Polarity via N-Methylazetidine Replacement

Its computed LogP of 0 makes 2-(1-Methylazetidin-3-yl)propan-2-amine the preferred choice over more lipophilic N-ethyl or piperidine analogs for fragment-based drug discovery programs seeking to grow fragments into leads with high lipophilic ligand efficiency. Its procurement directly enables the synthesis of more polar, soluble leads. [1]

Controlling Membrane Permeability via TPSA Modulation

When a drug discovery project aims to reduce or fine-tune a compound's permeability, the higher TPSA of this N-methylazetidine building block (29.3 Ų) compared to a piperidine equivalent (~26 Ų) provides a quantitatively defined starting point for controlling passive diffusion across biological membranes. [1]

High-Confidence Hit Validation with High-Purity Building Blocks

For medium/high-throughput screening (HTS) groups, the 98% purity specification of this building block minimizes the risk of false-positive hits originating from reactive impurities. This makes it a more reliable procurement option than analogous building blocks with lower purity specifications. [1]

Application
Selection Property
Validation Focus
Lead polarity optimization
N-methylazetidine computed LogP context
Lipophilic ligand efficiency review
Permeability modulation
TPSA differentiation vs. piperidine analogs
Passive diffusion assay review
High-confidence hit validation
98% purity specification
Impurity-related assay interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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